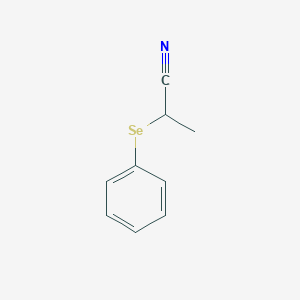
Propanenitrile, 2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 2-(phenylseleno)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propane chain, with a phenylseleno group (-SePh) attached to the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 2-(phenylseleno)- can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium selenocyanate (KSeCN) in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.
Another method involves the addition of phenylselenol to acrylonitrile, followed by oxidation to yield propanenitrile, 2-(phenylseleno)-. This reaction typically requires the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).
Industrial Production Methods
Industrial production of propanenitrile, 2-(phenylseleno)- may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Potassium selenocyanate (KSeCN), ethanol
Major Products Formed
Oxidation: Selenoxide, selenone derivatives
Reduction: Primary amines
Substitution: Various substituted nitriles
Scientific Research Applications
Propanenitrile, 2-(phenylseleno)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanenitrile, 2-(phenylseleno)- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenylseleno group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simple aliphatic nitrile with a similar structure but lacking the phenylseleno group.
Phenylacetonitrile: Contains a phenyl group attached to the carbon adjacent to the nitrile group.
Benzonitrile: Contains a nitrile group directly attached to a benzene ring.
Uniqueness
Propanenitrile, 2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity compared to other nitriles. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
64432-48-0 |
|---|---|
Molecular Formula |
C9H9NSe |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
2-phenylselanylpropanenitrile |
InChI |
InChI=1S/C9H9NSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 |
InChI Key |
FGDCCDUBTWTAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















